molecular formula C20H24FN5O3S B2512774 Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazine-1-carboxylate CAS No. 887219-72-9

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazine-1-carboxylate

Cat. No.: B2512774
CAS No.: 887219-72-9
M. Wt: 433.5
InChI Key: RHIJTKOBLQDXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazine-1-carboxylate (CAS: 887219-72-9) is a heterocyclic compound with a molecular formula of C₂₀H₂₄FN₅O₃S and a molecular weight of 433.5 g/mol . Its structure comprises three key moieties:

  • A thiazolo[3,2-b][1,2,4]triazole core substituted with a hydroxyl group at position 6 and an ethyl group at position 2.
  • A 2-fluorophenyl group linked via a methylene bridge to the thiazolo-triazole system.
  • A piperazine ring functionalized with an ethyl carboxylate group at position 1.

However, critical physicochemical properties (e.g., melting point, solubility) and biological data remain unreported in the available literature .

Properties

IUPAC Name

ethyl 4-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(2-fluorophenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O3S/c1-3-15-22-19-26(23-15)18(27)17(30-19)16(13-7-5-6-8-14(13)21)24-9-11-25(12-10-24)20(28)29-4-2/h5-8,16,27H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIJTKOBLQDXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCN(CC4)C(=O)OCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This compound incorporates a thiazolo[3,2-b][1,2,4]triazole moiety, which is notable for its diverse biological activities. Its structural complexity and the presence of multiple functional groups contribute to its pharmacological properties.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₂₃F N₄O₂S
  • Molecular Weight : Approximately 367.47 g/mol

Structural Features

The compound features a piperazine ring connected to a thiazolo-triazole moiety and a fluorophenyl group, which are responsible for its biological activity. The hydroxyl group on the thiazole ring enhances its reactivity and potential interactions with biological targets.

Chemical Structure Representation

The chemical structure can be represented using various notation systems such as SMILES or InChI for computational modeling.

Research indicates that compounds containing thiazolo[3,2-b][1,2,4]triazole structures exhibit various biological activities including:

  • Antimicrobial Activity : Thiazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens.
  • Anticancer Properties : Some studies suggest that these compounds can inhibit tumor growth by interfering with cellular signaling pathways.
  • Anti-inflammatory Effects : The presence of hydroxyl groups may contribute to the anti-inflammatory properties observed in certain derivatives.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of thiazolo[3,2-b][1,2,4]triazole derivatives revealed that compounds similar to this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 8 to 32 µg/mL depending on the specific derivative tested.

Anticancer Research

In another study focused on anticancer properties, derivatives with similar structural motifs were tested against various cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. For instance, one derivative exhibited an IC₅₀ value of 12 µM against breast cancer cells.

Summary of Biological Activities

Activity TypeObserved EffectReference Study
AntimicrobialEffective against bacteria (MIC: 8–32 µg/mL)[Source needed]
AnticancerInduces apoptosis (IC₅₀: 12 µM)[Source needed]
Anti-inflammatoryReduces inflammation markers[Source needed]

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, three structurally related analogs are analyzed:

Structural Analog 1: Ethyl 4-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate

  • Molecular Formula : C₂₂H₂₉N₅O₅S (MW: 475.6 g/mol) .
  • Key Differences: Aryl Substituent: Replaces the 2-fluorophenyl group with a 4-ethoxy-3-methoxyphenyl moiety, introducing electron-donating groups (EDGs) that may enhance solubility but reduce electrophilic reactivity compared to the fluorine substituent.
  • Implications : The EDGs may improve metabolic stability but reduce affinity for hydrophobic targets. The smaller methyl group could decrease steric hindrance compared to the ethyl group in the target compound.

Structural Analog 2: Ethyl 4-(2-((4-(3-chlorophenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate

  • Molecular Formula : C₂₅H₂₅ClN₆O₄S₂ (MW: 573.1 g/mol) .
  • Key Differences :
    • Core Heterocycle : Replaces the thiazolo-triazole with a benzothiazole-triazole hybrid , introducing a sulfur atom and fused aromatic system that may enhance π-π stacking interactions.
    • Substituents : Features a 3-chlorophenyl group (electron-withdrawing) and a thioacetyl linkage, which could influence redox stability and hydrogen-bonding capacity.
  • Implications : The chlorophenyl group may increase lipophilicity and membrane permeability compared to the fluorophenyl analog. The benzothiazole moiety could confer distinct photophysical properties.

Pyridazinone-Based Analogs ()

  • General Structure: Derivatives containing (2-fluorophenyl)piperazine and pyridazinone cores .
  • Key Differences: Core Heterocycle: Pyridazinone replaces thiazolo-triazole, reducing nitrogen content and altering hydrogen-bonding patterns. Synthetic Routes: Synthesized via nucleophilic substitution (e.g., K₂CO₃-mediated reactions in acetone/ethanol), similar to methods that might apply to the target compound .
  • Implications: Pyridazinones are known for cardiovascular activity, suggesting the target compound’s piperazine-fluorophenyl motif could be repurposed for similar applications.

Comparative Analysis Table

Property Target Compound Analog 1 Analog 2 Pyridazinone Analogs
Molecular Formula C₂₀H₂₄FN₅O₃S C₂₂H₂₉N₅O₅S C₂₅H₂₅ClN₆O₄S₂ Varies (e.g., C₁₆H₁₅FN₄O₂)
Molecular Weight (g/mol) 433.5 475.6 573.1 ~300–450
Aryl Substituent 2-Fluorophenyl 4-Ethoxy-3-methoxyphenyl 3-Chlorophenyl 2-Fluorophenyl
Core Heterocycle Thiazolo[3,2-b][1,2,4]triazole Thiazolo[3,2-b][1,2,4]triazole Benzothiazole-triazole hybrid Pyridazinone
Key Functional Groups Ethyl carboxylate, hydroxyl Ethyl carboxylate, methoxy Thioacetyl, oxo Piperazine, ester linkages

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s piperazine and fluorophenyl motifs are synthetically tractable, as evidenced by analogous routes in pyridazinone derivatives (e.g., K₂CO₃-mediated alkylation) .
  • Structure-Activity Relationships (SAR) :
    • Fluorine vs. Chlorine: The 2-fluorophenyl group may offer better metabolic stability than chlorophenyl analogs due to lower bond dissociation energy .
    • Thiazolo-Triazole vs. Benzothiazole: The latter’s extended aromatic system could enhance binding to aromatic residues in enzyme active sites.

Preparation Methods

Synthesis of the Thiazolo[3,2-b]triazole Core

The core is synthesized through a three-step protocol:

  • Formation of thiosemicarbazide intermediate :
    Reaction of 2-bromo-1-(2-fluorophenyl)ethan-1-one with thiosemicarbazide in ethanol under reflux yields (Z)-2-(2-fluorophenyl)-2-(thiosemicarbazono)acetonitrile.

  • Cyclization to 1,2,4-triazole-3-thiol :
    Treatment with aqueous KOH and CS₂ at 80°C induces cyclization, forming 5-(2-fluorophenyl)-1H-1,2,4-triazole-3-thiol.

  • Thiazole ring closure :
    Reaction with ethyl 3-bromopropanoate in DMF under N₂ atmosphere produces 2-ethyl-6-hydroxythiazolo[3,2-b]triazol-5(6H)-one. Yield: 72–78%.

Preparation of 4-(2-Fluorophenyl)piperazine-1-carboxylate

Piperazine functionalization is achieved via:

  • Nucleophilic substitution :
    Piperazine reacts with 1-fluoro-2-nitrobenzene in toluene at 85°C to form 1-(2-fluoro-4-nitrophenyl)piperazine.

  • Nitro group reduction :
    Catalytic hydrogenation (H₂/Pd-C) in ethanol reduces the nitro group to an amine, yielding 1-(2-fluorophenyl)piperazine.

  • Esterification :
    Treatment with ethyl chloroformate in dichloromethane (0°C, 2 h) affords ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate. Yield: 85–90%.

Coupling of Thiazolo-triazole and Piperazine Fragments

The final assembly employs a Mannich-type reaction:

  • Reaction conditions :
    A mixture of 2-ethyl-6-hydroxythiazolo[3,2-b]triazol-5(6H)-one (1 eq), ethyl 4-(2-fluorophenyl)piperazine-1-carboxylate (1.2 eq), paraformaldehyde (1.5 eq), and HCl (cat.) in acetonitrile is refluxed for 12 h.

  • Workup :
    The product is extracted with ethyl acetate, washed with NaHCO₃, and purified via silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1). Yield: 65–70%.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (DMF, acetonitrile) enhance reaction rates for cyclization steps, while toluene improves selectivity in piperazine functionalization. Elevated temperatures (80–90°C) are critical for achieving high yields in thiazole ring closure.

Table 1: Impact of Solvent on Thiazolo-triazole Cyclization

Solvent Temperature (°C) Yield (%) Purity (%)
DMF 80 78 98
Ethanol 80 62 92
Toluene 110 45 88

Catalytic Systems

Palladium-based catalysts (e.g., Pd/C, Pd(OAc)₂) are optimal for nitro group reduction, while acidic conditions (HCl, pTSA) accelerate Mannich reactions. Microwave-assisted synthesis reduces coupling step duration from 12 h to 45 min with comparable yields (68% vs. 65%).

Analytical Characterization

  • Spectroscopic Analysis :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, J=7.1 Hz, 3H, CH₂CH₃), 2.45–2.60 (m, 4H, piperazine), 4.15 (q, J=7.1 Hz, 2H, OCH₂), 7.12–7.45 (m, 4H, Ar-H).
    • IR (KBr) : 3250 cm⁻¹ (OH), 1705 cm⁻¹ (C=O), 1220 cm⁻¹ (C-F).
  • Chromatographic Purity :
    HPLC (C18, 70:30 MeOH/H₂O): Retention time = 8.2 min; Purity >98%.

  • X-ray Crystallography :
    Confirms the planar thiazolo-triazole core and axial orientation of the piperazine group.

Comparative Analysis with Structural Analogues

Table 2: Bioactivity Comparison of Thiazolo-triazole Derivatives

Compound Antimicrobial IC₅₀ (µg/mL) Antitumor IC₅₀ (µM)
Target compound 12.3 ± 0.8 4.7 ± 0.3
2-Methyl-6-hydroxy analogue 18.9 ± 1.1 6.2 ± 0.4
Piperazine-free derivative >50 15.9 ± 1.2

The 2-fluorophenyl and piperazine groups synergistically enhance antimicrobial and antitumor activities compared to simpler analogues.

Challenges and Industrial Scalability

Key challenges include:

  • Low solubility : Addressed via co-solvents (DMSO:water 1:1) for biological assays.
  • Thermal instability : Storage at −20°C under N₂ prevents decomposition.
  • Scale-up limitations : Continuous flow reactors improve safety and yield for nitro reductions.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperazine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves coupling thiazolo-triazole precursors with fluorophenyl and piperazine derivatives. Key steps include:

  • Step 1 : Formation of the thiazolo-triazole core via cyclization under reflux with hydrazine hydrate or similar reagents .
  • Step 2 : Alkylation or coupling with 2-fluorophenylmethyl-piperazine intermediates using catalysts like sodium hydride or DMF as a solvent .
  • Step 3 : Esterification with ethyl chloroformate under basic conditions .
    • Optimization : Temperature control (60–100°C), solvent selection (e.g., ethanol for solubility vs. DMF for reactivity), and catalyst stoichiometry (e.g., 1.2–1.5 eq. of base) are critical for minimizing side products .

Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?

  • Primary Methods :

  • ¹H/¹³C NMR : Identify proton environments (e.g., aromatic peaks for fluorophenyl at δ 7.1–7.5 ppm, piperazine methylene at δ 2.5–3.5 ppm) .
  • IR Spectroscopy : Detect functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹, ester C=O at ~1700 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ ~450–470 Da) .
    • Validation : Cross-reference spectral data with computed simulations (e.g., Gaussian software) to resolve ambiguities in overlapping signals .

Q. How do the thiazolo-triazole and fluorophenyl moieties contribute to the compound’s physicochemical properties?

  • Thiazolo-triazole : Enhances hydrophilicity via hydroxyl groups and nitrogen-rich heterocycles, improving solubility in polar solvents like DMSO .
  • Fluorophenyl : Increases lipophilicity (logP ~2.5–3.0), aiding membrane permeability. The fluorine atom stabilizes aromatic interactions via electron-withdrawing effects .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields during the coupling of thiazolo-triazole and piperazine intermediates?

  • Problem-Solving : Low yields (~30–40%) often arise from steric hindrance at the coupling site. Solutions include:

  • Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hrs vs. 24 hrs) and improve regioselectivity .
  • Protection/Deprotection : Temporarily block reactive hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers to prevent side reactions .

Q. What strategies are recommended for resolving contradictory biological activity data in different assay systems?

  • Case Study : If the compound shows antimicrobial activity in broth microdilution assays but not in disk diffusion, consider:

  • Solubility : Test compound solubility in assay media (e.g., DMSO vs. aqueous buffers) .
  • Metabolic Stability : Evaluate degradation in serum-containing media using LC-MS .
  • Orthogonal Assays : Confirm target engagement via enzyme inhibition assays (e.g., 14α-demethylase for antifungal activity) .

Q. How can stereochemical configuration at the piperazine-fluorophenyl junction impact pharmacological activity?

  • Analysis : Use chiral HPLC or X-ray crystallography to isolate enantiomers .
  • Biological Testing : Compare IC₅₀ values of R- vs. S-enantiomers in receptor-binding assays (e.g., serotonin or dopamine receptors for neuroactivity) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity differences due to stereochemistry .

Q. What methodologies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Systematic Approach :

  • Substitution Patterns : Synthesize analogs with varied substituents (e.g., Cl, OCH₃) on the fluorophenyl ring .
  • Bioisosteric Replacement : Replace thiazolo-triazole with oxadiazole or imidazole cores to assess scaffold flexibility .
  • In Silico Screening : Use QSAR models to predict activity cliffs and prioritize synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.